

A Technical Guide to 5-Bromo-L-tryptophylglycine: Synthesis and Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-L-tryptophylglycine**

Cat. No.: **B15210534**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Bromo-L-tryptophylglycine**, a dipeptide of interest in various research fields. Due to the limited direct commercial availability and documentation of this specific dipeptide, this guide focuses on the well-characterized precursor, 5-Bromo-L-tryptophan, and presents a detailed, hypothetical synthetic protocol for the preparation of **5-Bromo-L-tryptophylglycine**.

Core Identifiers of the Precursor: 5-Bromo-L-tryptophan

To facilitate the synthesis and characterization of **5-Bromo-L-tryptophylglycine**, it is essential to have a thorough understanding of its precursor, 5-Bromo-L-tryptophan. The following table summarizes the key identifiers for this compound.

Identifier	Value	Reference
CAS Number	25197-99-3	[1]
PubChem CID	644329	[1]
Molecular Formula	C11H11BrN2O2	[1] [2] [3] [4]
Molecular Weight	283.12 g/mol	[1] [2] [3]
IUPAC Name	(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid	[1]
InChI Key	KZDNJQUJBMDHJW-VIFPVQBQESA-N	
Canonical SMILES	C1=CC2=C(C=C1Br)C(=CN2)C--INVALID-LINK--N	[2]
Melting Point	264 °C (decomposes)	[3]

A related compound, the racemic mixture 5-Bromo-DL-tryptophan, has a CAS number of 6548-09-0.[\[3\]](#)

Proposed Synthesis of 5-Bromo-L-tryptophylglycine

The synthesis of the dipeptide **5-Bromo-L-tryptophylglycine** can be achieved through a standard peptide coupling reaction between N-protected 5-Bromo-L-tryptophan and a C-protected glycine. A common approach involves the use of a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol: Synthesis of 5-Bromo-L-tryptophylglycine

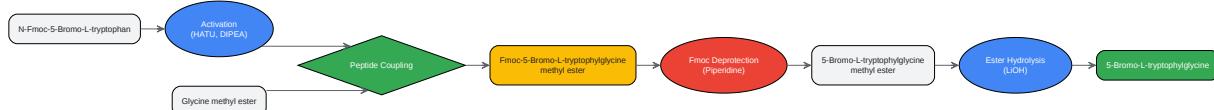
This protocol outlines a general procedure for the synthesis of **5-Bromo-L-tryptophylglycine** using HATU as the coupling reagent.

Materials:

- N- α -Fmoc-5-Bromo-L-tryptophan

- Glycine methyl ester hydrochloride
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5][6]
[7]
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:


- Coupling Reaction:
 - In a round-bottom flask, dissolve N- α -Fmoc-5-Bromo-L-tryptophan (1.0 eq) in anhydrous DMF.
 - Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.[5]
 - In a separate flask, dissolve glycine methyl ester hydrochloride (1.2 eq) in DMF and add DIPEA (1.2 eq).
 - Add the glycine solution to the activated N- α -Fmoc-5-Bromo-L-tryptophan solution.

- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain Fmoc-**5-Bromo-L-tryptophylglycine** methyl ester.

- Fmoc Deprotection:
 - Dissolve the purified Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.
 - Stir the solution at room temperature for 1-2 hours.
 - Remove the solvent under reduced pressure.
 - Co-evaporate with toluene to remove residual piperidine.
 - The resulting product is **5-Bromo-L-tryptophylglycine** methyl ester.
- Hydrolysis of the Methyl Ester (Optional):
 - To obtain the free acid form, dissolve the methyl ester in a mixture of methanol and water.
 - Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
 - Neutralize the reaction mixture with 1M HCl.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield **5-Bromo-L-tryptophylglycine**.

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of **5-Bromo-L-tryptophylglycine**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5-Bromo-L-tryptophylglycine**.

This guide provides a foundational understanding for the synthesis and identification of **5-Bromo-L-tryptophylglycine**. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-L-tryptophan | C11H11BrN2O2 | CID 644329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-DL-tryptophan 99% | 6548-09-0 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing)
DOI:10.1039/C7RA06655D [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to 5-Bromo-L-tryptophylglycine: Synthesis and Identification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15210534#5-bromo-l-tryptophylglycine-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com